Superior Anti-Inflammatory Efficacy in Human Corneal Epithelial Cells vs. Tacrolimus and Tofacitinib
In HCE-2 human corneal epithelial cells stimulated with 1 µg/mL LPS or 25 µg/mL poly(I:C), LCB 03-0110 (3 µM) significantly suppressed phosphorylation of p38 and ERK MAPKs, whereas tacrolimus (10 µM) and tofacitinib (10 µM) failed to induce any anti-inflammatory response [1]. LCB 03-0110 reduced IL-6 and IL-8 expression levels, while the comparators showed no reduction [1]. In Th17 cells, LCB 03-0110 decreased IL-17A expression in a dose-dependent manner, whereas tofacitinib paradoxically promoted IL-17A production at low concentrations (<1 µM) [1].
| Evidence Dimension | Inhibition of LPS/poly(I:C)-induced MAPK phosphorylation and cytokine production |
|---|---|
| Target Compound Data | Significant suppression of p-p38 and p-ERK; reduced IL-6 and IL-8 expression |
| Comparator Or Baseline | Tacrolimus (10 µM): No significant effect on p-p38/p-ERK or cytokine expression; Tofacitinib (10 µM): No significant effect on p-p38/p-ERK or cytokine expression |
| Quantified Difference | LCB 03-0110 (3 µM) produced significant inhibition; comparators showed no response. |
| Conditions | HCE-2 human corneal epithelial cells stimulated with 1 µg/mL LPS or 25 µg/mL poly(I:C); 24h treatment. |
Why This Matters
Demonstrates functional superiority over clinically relevant DED candidates in a disease-relevant cell model.
- [1] Kim, B. H., et al. (2024). Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells. Korean Journal of Physiology & Pharmacology, 29(2), 205-214. View Source
